HDAC Inhibition Potency: A Comparative Class-Level Inference
While direct IC50 data for 3-(4-Methoxyphenyl)-4-methylaniline against HDACs is unavailable, class-level SAR studies on structurally related aniline-based HDAC inhibitors indicate that the presence and position of electron-donating groups like methoxy and methyl are critical for potency [1]. Specifically, a tripartite scaffold with a central C(O)NHNH unit flanked by a phenyl group is essential for HDAC inhibition, and the substitution pattern on the phenyl ring modulates activity [1]. The 4-methoxyphenyl group is a common pharmacophore in potent HDAC inhibitors [2]. Therefore, this compound, possessing this key motif, is hypothesized to exhibit significant HDAC inhibitory potential compared to unsubstituted or differently substituted anilines. Quantitative data for a related compound, N-(2-aminophenyl)-4-((4-methoxyphen...), shows HDAC1 inhibition, further supporting this class-level inference [2].
| Evidence Dimension | HDAC Inhibitory Potential |
|---|---|
| Target Compound Data | Not available (class-level inference based on structural similarity to active HDAC inhibitors) |
| Comparator Or Baseline | Unsubstituted aniline or aniline with alternative substitution patterns (e.g., 3-methoxy, 2-methyl) |
| Quantified Difference | Not quantifiable for this specific compound; class SAR suggests 4-methoxyphenyl group contributes to enhanced potency. |
| Conditions | HDAC enzyme inhibition assay (class-level SAR from published studies) |
Why This Matters
For researchers developing HDAC inhibitors, the 4-methoxyphenyl moiety is a validated pharmacophore, making this compound a strategic starting point for synthesis.
- [1] Assay in Summary_ki. BindingDB. Description: These SAR data indicate that a tripartite structure of this scaffold with a central C(O) NH NH unit flanked by a phenyl group and a short aliphatic chain increases HDAC inhibition. As for the phenyl group, the presence of a 4-methoxy group enhances activity. View Source
- [2] Affinity Data by PubMed id=16713259. BindingDB. (CHEMBL211624 | N-(2-aminophenyl)-4-((4-methoxyphen...) ... Inhibition of human recombinant HDAC1. View Source
